molecular formula C21H20Cl2N4O2 B4890702 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone

Cat. No.: B4890702
M. Wt: 431.3 g/mol
InChI Key: QMBNPEKXZCPHHH-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone is a complex organic compound that features a piperidine ring, a triazole ring, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and triazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinated aromatic compounds, hydroxylating agents, and triazole-forming reagents. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride, the compound can be reduced to form alcohols or amines.

    Substitution: Halogenated compounds can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological molecules can provide insights into new drug development.

Medicine

In medicine, [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone is investigated for its potential therapeutic effects. It may act on specific molecular targets to treat various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chlorinated aromatic structure.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares hydroxyl and aromatic features.

    2,2′-Bipyridyl: Contains nitrogen heterocycles similar to the triazole ring.

Uniqueness

What sets [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone apart is its combination of a piperidine ring with a triazole ring and chlorophenyl groups, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in the similar compounds listed above.

Properties

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O2/c22-17-5-1-15(2-6-17)13-27-14-19(24-25-27)20(28)26-11-9-21(29,10-12-26)16-3-7-18(23)8-4-16/h1-8,14,29H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBNPEKXZCPHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CN(N=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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